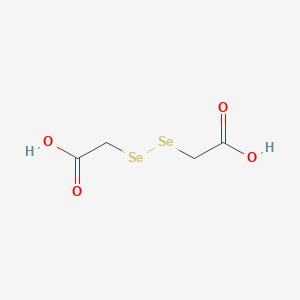
2-(Carboxymethyldiselanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethyldiselanyl)acetic acid (CMDA) is a sulfur-containing organic compound that has attracted significant attention from the scientific community in recent years. CMDA is a novel compound that has shown promising results in various scientific research applications, including its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Carboxymethyldiselanyl)acetic acid is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival.
Efectos Bioquímicos Y Fisiológicos
2-(Carboxymethyldiselanyl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can lead to a reduction in inflammation. It has also been shown to improve glucose metabolism and lipid metabolism, which makes it a potential therapeutic agent for diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Carboxymethyldiselanyl)acetic acid in lab experiments is its low toxicity. It has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 2-(Carboxymethyldiselanyl)acetic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Carboxymethyldiselanyl)acetic acid. One area of research is the development of novel formulations of 2-(Carboxymethyldiselanyl)acetic acid that can improve its solubility in water. Another area of research is the identification of the specific molecular targets of 2-(Carboxymethyldiselanyl)acetic acid. This can help to improve our understanding of its mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(Carboxymethyldiselanyl)acetic acid is a novel compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent in the treatment of cancer, diabetes, and obesity makes it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to develop novel formulations that can improve its solubility in water.
Métodos De Síntesis
2-(Carboxymethyldiselanyl)acetic acid can be synthesized through a two-step process. The first step involves the reaction of diselenide with chloroacetic acid, which results in the formation of 2-(Chloromethyldiselanyl)acetic acid. In the second step, the resulting product is treated with sodium hydroxide, which leads to the formation of 2-(Carboxymethyldiselanyl)acetic acid.
Aplicaciones Científicas De Investigación
2-(Carboxymethyldiselanyl)acetic acid has shown potential in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that 2-(Carboxymethyldiselanyl)acetic acid has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
2-(Carboxymethyldiselanyl)acetic acid has also been studied for its potential use as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress. This makes it a potential therapeutic agent for diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16066-50-5 |
|---|---|
Nombre del producto |
2-(Carboxymethyldiselanyl)acetic acid |
Fórmula molecular |
C4H6O4Se2 |
Peso molecular |
276 g/mol |
Nombre IUPAC |
2-(carboxymethyldiselanyl)acetic acid |
InChI |
InChI=1S/C4H6O4Se2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
ISXMQLKMDJNRKU-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[Se][Se]CC(=O)O |
SMILES canónico |
C(C(=O)O)[Se][Se]CC(=O)O |
Sinónimos |
Diselenodiacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



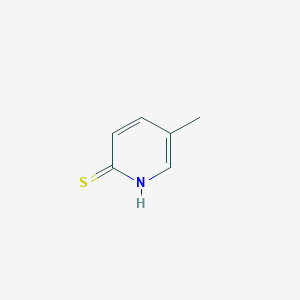
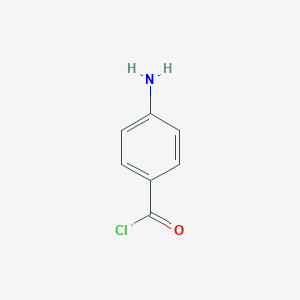
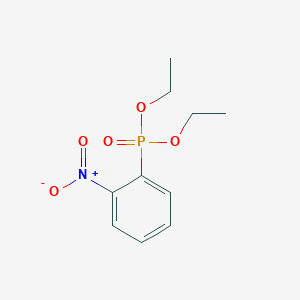
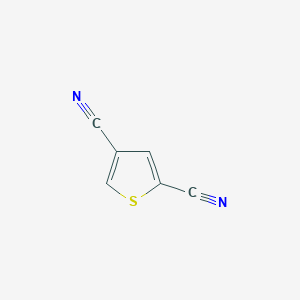
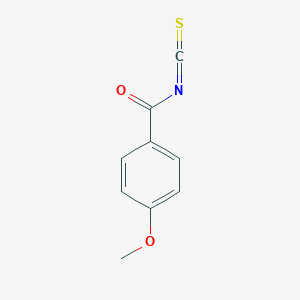
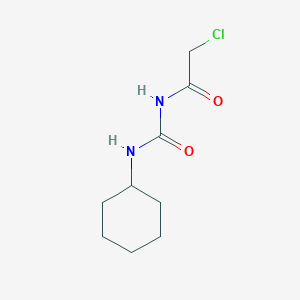
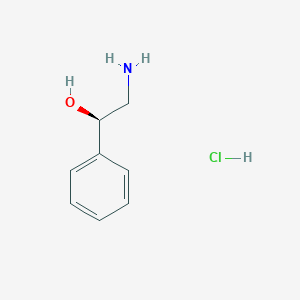
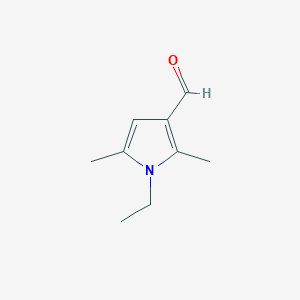
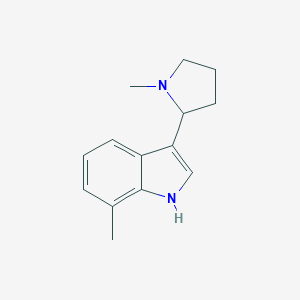
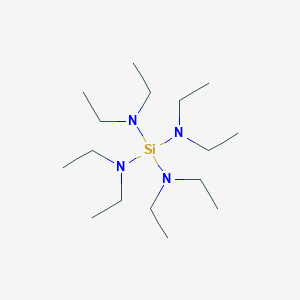
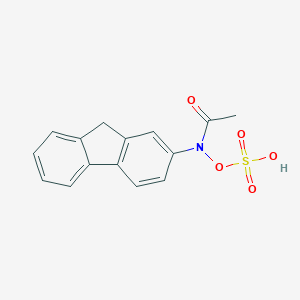
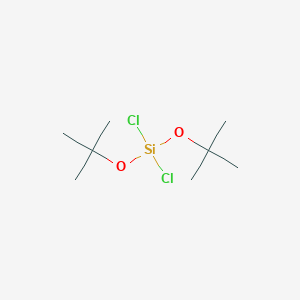
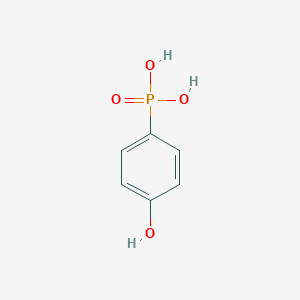
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)